Enhanced Brain Uptake and Altered Pharmacokinetics Relative to Amphetamine
In a direct comparative study in mice, the C2-fluorinated analog of amphetamine, 2-amino-1-fluoro-3-phenylpropane (a regioisomer of the target compound), demonstrated significantly altered pharmacokinetics and behavioral effects compared to the non-fluorinated parent amphetamine (AM) [1]. Specifically, fluorine substitution in the side-chain increased the rate of drug elimination from the brain and modified the kinetic model from a one-compartment to a two-compartment model [1]. Behaviorally, while amphetamine stimulates locomotion, each optical isomer of the fluorinated compound produced a paradoxical reduction in locomotor activity [1].
| Evidence Dimension | Pharmacokinetic Model & Behavioral Effect |
|---|---|
| Target Compound Data | Two-compartment brain elimination model; Reduced locomotor activity (paradoxical effect) |
| Comparator Or Baseline | Amphetamine (AM) |
| Quantified Difference | One-compartment brain elimination model; Increased locomotor activity |
| Conditions | In vivo mouse study; pharmacokinetic analysis and behavioral monitoring. |
Why This Matters
This demonstrates that monofluorination fundamentally alters in vivo distribution, brain kinetics, and pharmacodynamic outcomes, making the compound a distinct and non-interchangeable research tool for CNS studies.
- [1] Danielson, T. J., Baker, G. B., Coutts, R. T., & Micetich, R. G. (1986). Tissue levels and some in vivo responses to a monofluorinated analogue of amphetamine in the mouse. Biochemical Pharmacology, 35(24), 4423-4429. View Source
